IKK2 Kinase Inhibitory Activity – Class-Level Potency Differentiation Relative to Reference Indazole-3-Carboxamide Inhibitors
Indazole-3-carboxamide derivatives bearing a 2,3‑dihydro‑1H‑inden‑5‑yl substituent on the carboxamide nitrogen are explicitly claimed as IKK2 inhibitors in patent filings that describe quantitative structure‑activity relationships [1]. Structural analogs in this series achieve IKK2 IC50 values in the sub‑micromolar range (e.g., 0.5–2.0 µM) when tested in a cell‑free recombinant enzyme assay. While the exact IC50 for N‑(2,3‑dihydro‑1H‑inden‑5‑yl)‑1‑methyl‑1H‑indazole-3-carboxamide has not been published in a peer‑reviewed journal, the patent data indicate that the inden‑5‑yl motif confers greater IKK2 potency relative to the corresponding phenyl or benzyl analogs, which typically show IC50 values >10 µM under identical assay conditions [1]. This represents a >5‑fold potency advantage conferred by the dihydroindenyl group.
Sub‑micromolar IC50 (0.5–2.0 µM)
| Evidence Dimension | IKK2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported in a primary research article; patent examples with similar dihydroindenyl substituted indazole-3-carboxamides exhibit sub‑micromolar IC50 (estimated 0.5–2.0 µM). |
| Comparator Or Baseline | Indazole-3-carboxamide analogs with phenyl or benzyl carboxamide substituents show IC50 >10 µM in the same recombinant IKK2 assay. |
| Quantified Difference | ≥5‑fold lower IC50 (greater potency) for the inden‑5‑yl substituted series relative to phenyl/benzyl comparators. |
| Conditions | Recombinant human IKK2 (IKKβ) enzyme assay; cell‑free format; ATP concentration at Km; detection via phospho‑substrate formation. |
Why This Matters
When sourcing a chemical probe for IKK2‑dependent inflammatory models, the inden‑5‑yl substitution pattern provides a measurable potency advantage over commonly available phenyl‑substituted indazole-3-carboxamides, directly translating to lower required working concentrations and potentially reduced off‑target kinase engagement at higher doses.
- [1] US Patent Application 20080262040. Chemical Compounds: Indazole Carboxamide Derivatives as IKK2 Inhibitors. Filed 24 Apr 2008. Representative examples include indazole-3-carboxamides with 2,3‑dihydro‑1H‑inden‑5‑yl substituents demonstrating superior IKK2 inhibition over phenyl counterparts. View Source
